![molecular formula C11H12N4O2 B12888332 3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 95614-28-1](/img/structure/B12888332.png)
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with an ethyl group at the 3-position and a 2-nitrophenylmethyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole can be achieved through several synthetic routes
-
Cyclization Reaction
Reactants: Hydrazine derivative, ethyl acetoacetate
Conditions: Reflux in ethanol, presence of an acid catalyst
Product: 3-Ethyl-1H-1,2,4-triazole
-
Substitution Reaction
Reactants: 3-Ethyl-1H-1,2,4-triazole, 2-nitrobenzyl chloride
Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas, palladium on carbon catalyst
Conditions: Room temperature, atmospheric pressure
Product: 3-Ethyl-5-[(2-aminophenyl)methyl]-1H-1,2,4-triazole
-
Oxidation
Reagents: Potassium permanganate, sulfuric acid
Conditions: Reflux
Product: Corresponding carboxylic acid derivative
-
Substitution
Reagents: Various electrophiles (e.g., alkyl halides, acyl chlorides)
Conditions: Base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran)
Product: Substituted triazole derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst
Oxidation: Potassium permanganate, sulfuric acid
Substitution: Alkyl halides, acyl chlorides, sodium hydride, tetrahydrofuran
Major Products Formed
Reduction: 3-Ethyl-5-[(2-aminophenyl)methyl]-1H-1,2,4-triazole
Oxidation: Carboxylic acid derivative
Substitution: Various substituted triazole derivatives
Applications De Recherche Scientifique
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes and receptors, modulating their activity.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes involved in microbial growth and proliferation.
Receptors: Binding to specific receptors, altering signal transduction pathways.
DNA/RNA: Interaction with nucleic acids, affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:
-
3-Methyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole
- Similar structure but with a methyl group instead of an ethyl group.
- Exhibits similar biological activities but with different potency and selectivity.
-
3-Ethyl-5-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole
- Similar structure but with the nitro group at the 4-position instead of the 2-position.
- Different reactivity and interaction with biological targets.
-
3-Ethyl-5-[(2-aminophenyl)methyl]-1H-1,2,4-triazole
- Reduction product of the nitro compound.
- Different biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, nitrophenylmethyl group, and triazole ring makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
95614-28-1 |
|---|---|
Formule moléculaire |
C11H12N4O2 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
3-ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12N4O2/c1-2-10-12-11(14-13-10)7-8-5-3-4-6-9(8)15(16)17/h3-6H,2,7H2,1H3,(H,12,13,14) |
Clé InChI |
YAGGBUBKDKAJOU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NNC(=N1)CC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


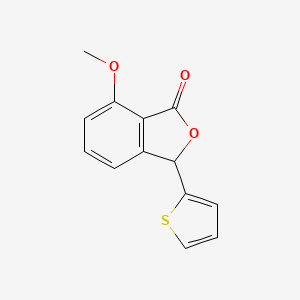



![5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-](/img/structure/B12888275.png)
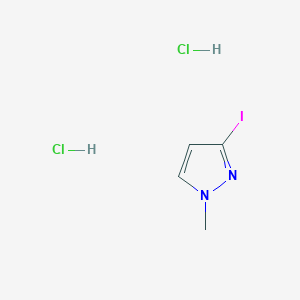
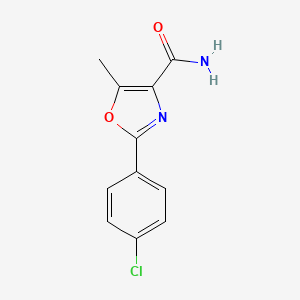
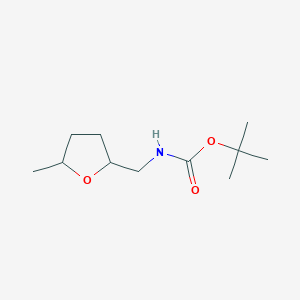
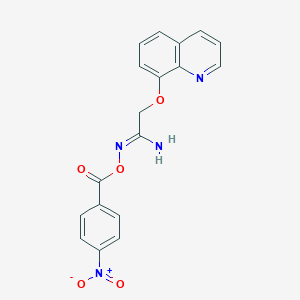
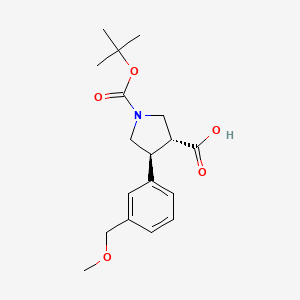
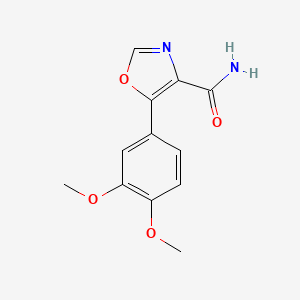
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)


